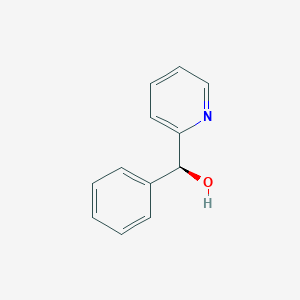
(S)-phenyl(pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-phenyl(pyridin-2-yl)methanol” is a chiral organic compound with the following structural formula:
This compound
It consists of a phenyl group (C₆H₅) attached to a pyridine ring (C₅H₄N) via a methanol (CH₃OH) linker. The stereochemistry is specified as “(S),” indicating that the substituents are arranged in a specific spatial orientation.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes exist for the preparation of “(S)-phenyl(pyridin-2-yl)methanol.” Here are a couple of common methods:
-
Asymmetric Reduction of Pyridine Ketone:
- Start with a pyridine ketone (e.g., 2-pyridone).
- Perform asymmetric reduction using a chiral reducing agent (e.g., chiral borohydride or chiral metal catalysts).
- The resulting product is “this compound.”
-
Resolution of Racemic Mixture:
- Obtain a racemic mixture of the compound.
- Resolve it into its enantiomers using chiral resolving agents (e.g., chiral acids or bases).
- Isolate the desired enantiomer.
Industrial Production
The industrial production of this compound typically involves large-scale asymmetric reduction or resolution processes. Enantioselective catalysts and efficient purification methods are employed to obtain high yields of the desired enantiomer.
Analyse Des Réactions Chimiques
Reactions
“(S)-phenyl(pyridin-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the ketone group to the alcohol.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or phenyl carbon.
Acylation: Reaction with acyl chlorides to form esters or amides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like chromic acid (H₂CrO₄) or PCC (pyridinium chlorochromate).
Reduction: Chiral reducing agents (e.g., borohydrides) or metal catalysts (e.g., rhodium complexes).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of Lewis acids.
Acylation: Acyl chlorides (e.g., acetyl chloride) with a base (e.g., pyridine).
Major Products
The major products depend on the specific reaction conditions. For example:
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction produces the alcohol.
- Substitution leads to various substituted derivatives.
Applications De Recherche Scientifique
“(S)-phenyl(pyridin-2-yl)methanol” finds applications in:
Organic Synthesis: As a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use as a ligand for drug discovery.
Catalysis: Asymmetric catalysis in various reactions.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug discovery, it may interact with specific protein targets or enzymes.
- As a catalyst, it participates in enantioselective transformations.
Comparaison Avec Des Composés Similaires
“(S)-phenyl(pyridin-2-yl)methanol” stands out due to its unique combination of a phenyl group and a pyridine ring. Similar compounds include other chiral alcohols, such as ®-phenyl(pyridin-2-yl)methanol, which have distinct stereochemistry.
: Reference: Example reference
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(S)-phenyl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H/t12-/m0/s1 |
Clé InChI |
UYESUYBXKHPUDU-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12958899.png)


![(R)-2-Chloro-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide](/img/structure/B12958915.png)
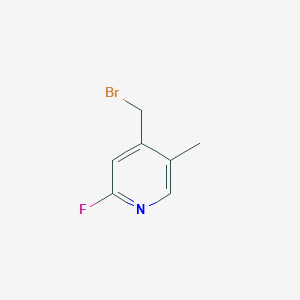
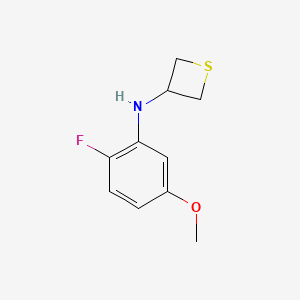
![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)
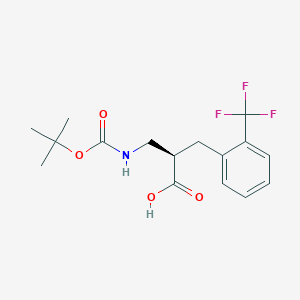
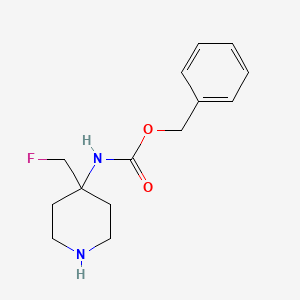



![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)
